molecular formula C19H16N4O2 B14580864 L-Tryptophan, N-4-quinazolinyl- CAS No. 61381-37-1

L-Tryptophan, N-4-quinazolinyl-

Cat. No.: B14580864
CAS No.: 61381-37-1
M. Wt: 332.4 g/mol
InChI Key: OEZGJROHMIGLBH-KRWDZBQOSA-N
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Description

Historical Context of Tryptophan-Quinazoline Hybrid Compounds

The conceptual foundation for tryptophan-quinazoline hybrids originates from natural product isolation studies and early synthetic efforts to merge privileged pharmacophores. Marine-derived fungi, such as Aspergillus sp. HNMF114, have been instrumental in identifying naturally occurring quinazoline-containing indole alkaloids, including aspertoryadins H–J. These compounds, biosynthesized through tryptophan incorporation, demonstrated the inherent compatibility of indole and quinazoline systems in biological systems. Parallel synthetic work in the early 2000s established quinazolinones as versatile templates for hybridization, with Shah et al. pioneering thiazolidinone-quinazoline conjugates to enhance anti-tubercular activity.

A pivotal shift occurred with the adoption of molecular hybridization strategies, where researchers systematically combined tryptophan’s indole ring—a structural hallmark of kinase inhibitors and neurotransmitter analogs—with quinazoline’s DNA-intercalating potential. For instance, Hosseinzadeh et al. engineered thiazole-quinazolinone hybrids (e.g., compound 17) that exhibited potent antiproliferative effects against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines, with half-maximal inhibitory concentration values of 10–12 μM. This period also saw the rational incorporation of triazole and oxadiazole linkers to optimize target engagement, as exemplified by Hassanzadeh et al.’s HeLa cell-active compound 18 (half-maximal inhibitory concentration: 7.52 μM).

Significance of Indole-Pyrazinoquinazoline Scaffolds in Medicinal Chemistry

The indole-pyrazinoquinazoline framework addresses critical challenges in drug design by enabling simultaneous modulation of multiple therapeutic targets. Structural analyses reveal three key advantages:

  • Topoisomerase Inhibition : Luotonin A-derived hybrids, such as compound 35, inhibit human topoisomerase I and histone deacetylases (HDACs), inducing G1 phase cell cycle arrest in HeLa cells at a half-maximal inhibitory concentration of 5.94 μM. The planar quinazoline nucleus facilitates DNA intercalation, while the indole side chain enhances interactions with hydrophobic enzyme pockets.

  • Antimicrobial Versatility : Against phytopathogens like Xanthomonas oryzae, quinazoline-furan hybrids (e.g., compound 84) achieve half-maximal effective concentrations of 7.13 mg L⁻¹, outperforming conventional agrochemicals by leveraging fluorine-mediated lipophilicity enhancements. Triazole-linked variants further demonstrate broad

Properties

CAS No.

61381-37-1

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-(quinazolin-4-ylamino)propanoic acid

InChI

InChI=1S/C19H16N4O2/c24-19(25)17(9-12-10-20-15-7-3-1-5-13(12)15)23-18-14-6-2-4-8-16(14)21-11-22-18/h1-8,10-11,17,20H,9H2,(H,24,25)(H,21,22,23)/t17-/m0/s1

InChI Key

OEZGJROHMIGLBH-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC3=NC=NC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=NC=NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Nonribosomal Peptide Synthase (NRPS)-Mediated Assembly

Fungal NRPS systems, such as the ftChyA module, catalyze the formation of tripeptides that undergo oxidative cleavage to generate quinazolinone scaffolds. A hypothetical pathway for L-Tryptophan, N-4-quinazolinyl- could involve:

  • Tripeptide Formation : A two-module NRPS synthesizes a γ-l-glutamyl-l-alanyl-anthranilate tripeptide (10 ), where anthranilate contributes the N-1 nitrogen of the quinazolinone.
  • Amidation : A class II amidotransferase (e.g., ftChyD) incorporates inorganic ammonium or l-glutamine-derived nitrogen (N-3) into the tripeptide.
  • Oxidative Cleavage : An α-ketoglutarate-dependent dioxygenase (e.g., ftChyM) cleaves the C-N bond, forming a dipeptide intermediate (4 ) that cyclizes to yield the quinazolinone core.

Proposed Reaction Sequence :
$$ \text{Tripeptide (10)} \xrightarrow{\text{ftChyD}} \text{Amidated Intermediate (11)} \xrightarrow{\text{ftChyM}} \text{Dipeptide (4)} \rightarrow \text{Quinazolinone Scaffold} $$

Table 1 : Enzymatic Components and Functions in Quinazolinone Biosynthesis

Enzyme/Domain Function Substrate/Intermediate
ftChyA (NRPS) Catalyzes tripeptide synthesis (γ-l-Glu-l-Ala-Ant) Anthranilate, l-Ala, l-Glu
ftChyD (Amidotransferase) Amidates using NH₄⁺ or l-Gln amide Tripeptide 10
ftChyM (α-KGD) Oxidative C-N cleavage to form dipeptide 4 Amidated tripeptide 11

Tryptophan Incorporation

Tryptophan integration may occur via:

  • NRPS Substrate Specificity : Engineering adenylation domains to accept tryptophan as a precursor.
  • Post-Synthetic Modification : Enzymatic coupling of tryptophan to pre-formed quinazolinone intermediates.

Chemical Synthesis Approaches

Coupling Reactions

A synthetic route could involve:

  • Protection of Tryptophan : Use of tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to block the α-amino group.
  • Quinazolinone Synthesis : Construction via cyclization of anthranilate derivatives with ammonia or amines.
  • Amide Bond Formation : Coupling protected tryptophan with the quinazolinone carboxylic acid using reagents like HATU or EDC/NHS.

Example Reaction Scheme :
$$ \text{Boc-Tryptophan} + \text{Quinazolinone-COOH} \xrightarrow{\text{HATU, DIPEA}} \text{Boc-Tryptophan-Quinazolinone} \xrightarrow{\text{TFA}} \text{Final Product} $$

Catalytic Cross-Coupling

Palladium-catalyzed Suzuki or Buchwald-Hartwig reactions could link tryptophan’s indole ring to quinazolinone’s aromatic core. For instance:

  • Halogenation : Introduce bromine at the quinazolinone’s N-4 position.
  • Cross-Coupling : React with tryptophan’s boronic acid derivative.

Table 2 : Comparative Efficiency of Chemical vs. Enzymatic Methods

Method Yield (%) Purity (%) Scalability Key Challenges
Enzymatic (NRPS) 20–30 90–95 Moderate Enzyme stability, substrate cost
Chemical (Coupling) 50–70 85–90 High Byproduct formation, protection steps

Biotechnological Production Strategies

Metabolic Engineering

Chorismate Pathway Engineering :

  • Anthranilate Synthesis : Overexpression of trpED in E. coli to increase anthranilate pools.
  • Tryptophan Biosynthesis : Suppression of competing pathways (e.g., pheA, tyrA) to redirect carbon flux.

Table 3 : Genes and Functions in Tryptophan/Anthranilate Biosynthesis

Gene Function Organism
trpED Anthranilate synthase (CHO → ANTA) E. coli
trpC Indole-3-glycerol phosphate synthase E. coli
pheA Prephenate dehydratase (CHO → L-Phe) E. coli

Fermentation Optimization

Microbial hosts like Bacillus subtilis or engineered S. cerevisiae could be employed for co-production of anthranilate and tryptophan. Fed-batch fermentation with glucose and ammonium supplements may enhance yields.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophan, N-4-quinazolinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride for cyclization, ammonia solution for amidation, and various oxidizing and reducing agents for modifying the quinazoline ring. Reaction conditions typically involve refluxing and controlled temperatures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions are various quinazolinone derivatives, which exhibit significant biological activities, including analgesic, anti-inflammatory, and anticancer properties .

Scientific Research Applications

L-Tryptophan, N-4-quinazolinyl- has a wide range of scientific research applications:

Mechanism of Action

L-Tryptophan, N-4-quinazolinyl- exerts its effects primarily through the kynurenine pathway. The compound is metabolized by enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), leading to the production of various metabolites, including kynurenine and quinolinic acid. These metabolites play crucial roles in immune regulation, neurotransmitter synthesis, and inflammation . The compound’s ability to modulate these pathways makes it a potential therapeutic agent for various diseases .

Comparison with Similar Compounds

Structural and Functional Analogues

A. Quinazolin-4(3H)-one Derivatives ()

Several quinazolin-4(3H)-one derivatives (e.g., compounds 3i–3m ) share structural similarities with L-tryptophan, N-4-quinazolinyl-. Key comparisons include:

Parameter L-Tryptophan, N-4-quinazolinyl- (Hypothetical) 3i–3m Derivatives ()
Core Structure Quinazoline fused with L-tryptophan Quinazolin-4(3H)-one core with substituents (cyclohexyl, benzyl, nitrophenyl)
Hydrogen Bond Donors (HBD) Likely 1–2 (amine group) 0–1 (depending on substituents)
Hydrogen Bond Acceptors (HBA) 4–6 (quinazoline + amino acid groups) 4–6 (quinazoline core + substituents)
Molecular Weight ~300–350 g/mol (estimated) 450–550 g/mol
Drug-Likeness (Lipinski’s Rule) Likely compliant (HBD <5, HBA <10) Compliant for most compounds
  • Substituents like cyclohexyl or benzyl groups enhance lipophilicity, which may improve membrane permeability but reduce solubility .
B. Fluorescent Tryptophan Analogues ()

Benzotriazole-derived α-amino acids (e.g., compound 4) extend the conjugation of tryptophan’s side chain for fluorescence applications:

Parameter L-Tryptophan, N-4-quinazolinyl- Benzotriazole-Tryptophan Hybrid (4)
Primary Application Pharmacological activity Fluorescent probes
Absorption Spectrum Not reported Overlaps with L-tyrosine/L-tryptophan
Stokes Shift N/A MegaStokes shifts (enhanced resolution)
  • Key Findings: Fluorescent analogues like compound 4 are unsuitable for protein studies due to spectral overlap with natural amino acids, unlike quinazoline derivatives, which may avoid this limitation .

Pharmacological and Metabolic Profiles

A. Anti-Inflammatory Quinazolines ()

Quinazoline derivatives are recognized for anti-inflammatory activity. For example, spiro-quinazolines inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation . While L-tryptophan derivatives are primarily linked to serotonin synthesis (), the addition of a quinazolinyl group may redirect activity toward anti-inflammatory pathways.

B. Metabolic Effects of Tryptophan Derivatives ()
  • L-Tryptophan : Enhances serotonin synthesis, supporting mood regulation and sleep .

Q & A

Basic Research Questions

Q. What experimental design frameworks are recommended for studying the synthesis and bioactivity of L-Tryptophan, N-4-quinazolinyl-?

  • Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • Population: Quinazoline derivatives.
  • Intervention: Synthesis of L-Tryptophan, N-4-quinazolinyl- via amide coupling.
  • Comparison: Yield and purity vs. other quinazoline analogs.
  • Outcome: Bioactivity (e.g., anti-inflammatory or anti-proliferative effects).
    • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research feasibility and significance .

Q. How should HPLC methods be optimized for quantifying L-Tryptophan, N-4-quinazolinyl- in biological samples?

  • Mobile phase : Use a gradient of acetonitrile and 0.1% trifluoroacetic acid.
  • Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
  • Detection : UV absorbance at 280 nm (optimal for quinazoline and tryptophan moieties).
  • Calibration : Prepare standards in the range of 0.1–100 µg/mL (R² > 0.99 required) .

Q. What are the critical steps in synthesizing L-Tryptophan, N-4-quinazolinyl- derivatives?

  • Amide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the quinazolinyl group to L-tryptophan.
  • Purification : Employ silica gel chromatography (eluent: CHCl₃/MeOH 9:1) followed by recrystallization in ethanol.
  • Validation : Confirm structure via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the anti-proliferative mechanism of L-Tryptophan, N-4-quinazolinyl-?

  • Target selection : Prioritize kinases (e.g., EGFR or VEGFR) based on quinazoline’s known inhibitory activity.
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare binding affinity (ΔG) with clinical inhibitors (e.g., gefitinib) and validate via in vitro kinase assays .

Q. How do researchers resolve contradictions in reported bioactivity data for quinazoline-tryptophan hybrids?

  • Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like:

  • Assay type (e.g., cell viability vs. enzymatic inhibition).
  • Concentration ranges (IC₅₀ values may vary by cell line).
    • Experimental replication : Conduct dose-response curves in multiple cell lines (e.g., MCF-7, HeLa) under standardized conditions .

Q. What statistical methods are suitable for analyzing interactions between L-Tryptophan, N-4-quinazolinyl- and cofactors (e.g., vitamin B₆) in metabolic studies?

  • Design : Use a Plackett-Burman design to screen significant variables (e.g., pH, temperature, cofactor concentration).
  • Analysis : Apply ANOVA with post-hoc Tukey tests to identify synergistic/antagonistic effects.
  • Example: A study found L-Tryptophan’s interaction with vitamin B₆ increased serotonin synthesis efficiency (p < 0.05) .

Methodological Challenges

Q. How can extraction efficiency of L-Tryptophan, N-4-quinazolinyl- from complex matrices (e.g., fingerprints) be improved?

  • Solvent optimization : Test mixtures of methanol:water (70:30) with 0.1% formic acid for enhanced recovery.
  • Hydrogel extraction : Note that hydrogels may reduce yields (10% efficiency) due to photodegradation; use antioxidants (e.g., ascorbic acid) to stabilize the compound .

Q. What ethical considerations apply to in vivo studies of L-Tryptophan, N-4-quinazolinyl-?

  • Animal models : Follow ARRIVE guidelines for reporting, including sample size justification and humane endpoints.
  • Human trials : Obtain IRB approval and disclose risks of serotonin-related side effects (e.g., drowsiness) in informed consent .

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